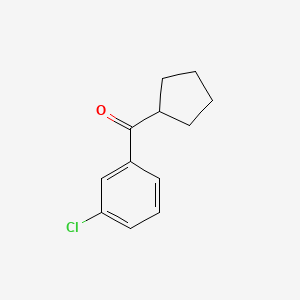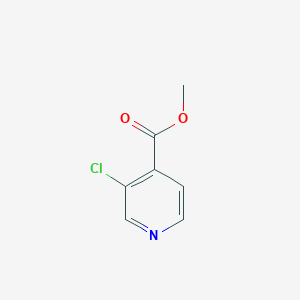
1-azidobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azidobutan-2-ol is an organic compound characterized by the presence of an azide group (-N₃) attached to a butanol backbone
Vorbereitungsmethoden
1-azidobutan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-butanol with sodium azide (NaN₃) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction typically proceeds under mild conditions, making it a practical method for laboratory synthesis. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-azidobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or tosylates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can react with alkynes in a Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and palladium on carbon. Major products formed include primary amines and triazoles, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-azidobutan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-azido-2-butanol primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of nitrogen gas (N₂) as a byproduct, which drives the reaction forward . The molecular targets and pathways depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
1-azidobutan-2-ol can be compared with other azido compounds, such as:
1-Azido-2-propanol: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
2-Azidoethanol: Another azido alcohol with distinct properties and uses in organic synthesis.
Azidomethylbenzene: An aromatic azide with different reactivity due to the presence of the benzene ring.
The uniqueness of 1-azido-2-butanol lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical processes .
Eigenschaften
Molekularformel |
C4H9N3O |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
1-azidobutan-2-ol |
InChI |
InChI=1S/C4H9N3O/c1-2-4(8)3-6-7-5/h4,8H,2-3H2,1H3 |
InChI-Schlüssel |
PBCLPMZFXYPPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)




![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1368889.png)



